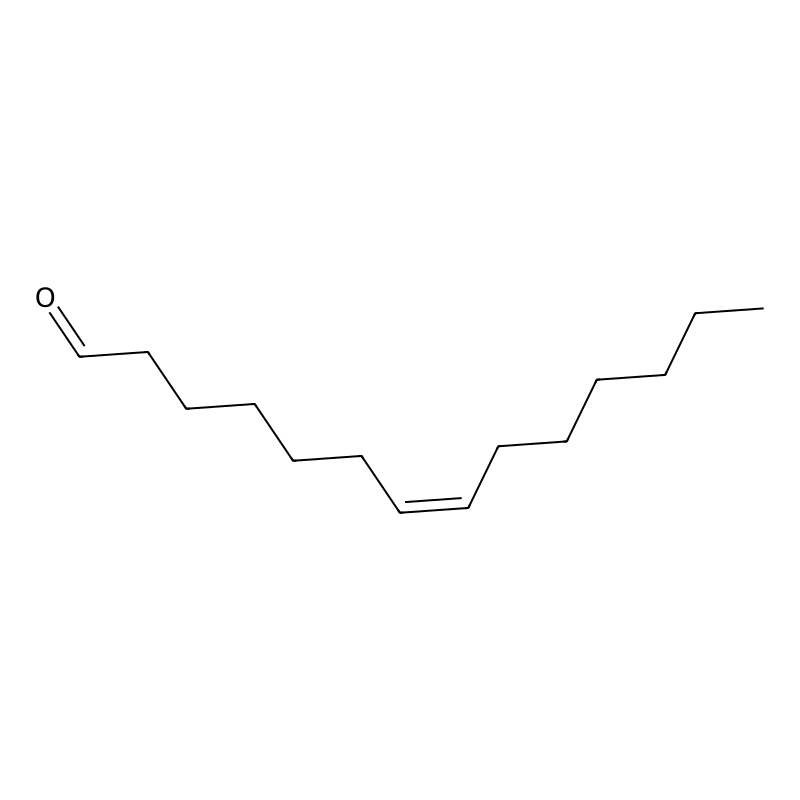Z-7-Tetradecenal

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Z-7-Tetradecenal, also known as (Z)-tetradec-7-enal, is an unsaturated aldehyde with the molecular formula C₁₄H₂₆O and a molecular weight of 210.3556 g/mol. The compound features a linear carbon chain consisting of fourteen carbon atoms with a double bond located between the seventh and eighth carbon atoms, specifically in the Z-configuration. This configuration indicates that the highest priority substituents (the aldehyde group and a hydrogen atom) are on the same side of the double bond, influencing its chemical properties and biological activity .
Food Science and Flavor Analysis:
(Z)-Tetradec-7-enal has been identified as a volatile compound in various food products, including cheese, milk, and mushrooms. Its presence is believed to contribute to the overall aroma profile of these foods. Research is ongoing to understand its specific role in flavor perception and its potential use as a flavoring agent.
Plant Physiology:
(Z)-Tetradec-7-enal has been shown to be produced by some plants as a defense mechanism against herbivores. Studies suggest it may deter feeding by certain insects.
Antimicrobial Activity:
Some preliminary research suggests that (Z)-Tetradec-7-enal may possess antimicrobial properties. However, further investigation is needed to confirm its efficacy and potential applications.
- Oxidation: The compound can be oxidized to form carboxylic acids, such as (Z)-tetradec-7-enoic acid, using agents like potassium permanganate or chromium trioxide.
- Reduction: It can be reduced to (Z)-tetradec-7-enol using reducing agents like sodium borohydride or lithium aluminum hydride.
- Nucleophilic Substitution: The aldehyde group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups under mild conditions.
Z-7-Tetradecenal exhibits notable biological activities, particularly in olfactory signaling. It is recognized as a volatile compound contributing to the aroma profiles of various foods, including cheese and mushrooms. Its presence may enhance flavor perception, making it valuable in food science and flavoring applications . Additionally, preliminary studies suggest potential antimicrobial properties, although further research is necessary to confirm these effects.
In ecological contexts, Z-7-tetradecenal may serve as a defense mechanism for certain plants against herbivores, deterring feeding by specific insects.
Several synthesis methods for Z-7-Tetradecenal are well-documented:
- Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde to produce the desired alkene. Strong bases like sodium hydride or potassium tert-butoxide are typically used in aprotic solvents such as tetrahydrofuran.
- Hydroformylation: In this approach, 1-tetradecene undergoes hydroformylation followed by selective hydrogenation to yield Z-7-tetradecenal. Catalysts such as rhodium complexes are employed to ensure high selectivity for the Z-isomer.
- Industrial Production: Large-scale production often utilizes advanced catalytic systems in hydroformylation processes optimized for high yields and selectivity.
Z-7-Tetradecenal finds applications across various fields:
- Flavoring Agent: Its unique odor profile makes it suitable for use in food products and flavoring applications.
- Fragrance Industry: Due to its distinctive scent, it is employed in perfumes and other fragrance formulations .
- Pheromone Research: It has been studied for its role in moth pheromones, contributing to understanding insect communication and attraction mechanisms .
Interaction studies have highlighted Z-7-Tetradecenal's role in olfactory signaling pathways. The compound binds to specific olfactory receptors, triggering signal transduction that leads to odor perception. This interaction underscores its significance in both ecological interactions and potential applications in pest control strategies through pheromone manipulation .
Several compounds share structural similarities with Z-7-Tetradecenal:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| (E)-Tetradec-7-enal | Unsaturated Aldehyde | Has trans configuration at the double bond |
| Tetradecanal | Saturated Aldehyde | Lacks double bonds entirely |
| (Z)-Hexadec-9-enal | Unsaturated Aldehyde | Longer carbon chain (16 carbons) |
Uniqueness
The unique Z-configuration of Z-7-Tetradecenal imparts distinct chemical reactivity and biological properties compared to its E-isomer. Its specific arrangement of atoms contributes to its characteristic odor profile, making it particularly valuable in fragrance applications. Additionally, its potential role in ecological interactions highlights its importance beyond mere chemical utility.
XLogP3
UNII
GHS Hazard Statements
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
Use Classification
Fatty Acyls [FA] -> Fatty aldehydes [FA06]








